3,7-Dimethylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound belonging to the benzoxazole family, characterized by its unique structure that includes a benzene ring fused with an oxazole ring. This compound is notable for its diverse biological activities and serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The molecular formula for 3,7-Dimethylbenzo[d]oxazol-2(3H)-one is C10H9NO, with a molecular weight of approximately 175.19 g/mol. The compound is recognized under the CAS number 1267216-41-0.
3,7-Dimethylbenzo[d]oxazol-2(3H)-one can be classified as:
The synthesis of 3,7-Dimethylbenzo[d]oxazol-2(3H)-one can be achieved through several methods:
The reaction conditions typically involve:
In industrial settings, continuous flow reactors are increasingly used to optimize reaction conditions and enhance production efficiency.
The molecular structure of 3,7-Dimethylbenzo[d]oxazol-2(3H)-one features:
Property | Value |
---|---|
Molecular Formula | C10H9NO |
Molecular Weight | 175.19 g/mol |
IUPAC Name | 3,7-Dimethylbenzo[d]oxazol-2(3H)-one |
CAS Number | 1267216-41-0 |
3,7-Dimethylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 3,7-Dimethylbenzo[d]oxazol-2(3H)-one involves its interaction with specific biological targets:
Research indicates that this compound may exhibit antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological studies .
Property | Value |
---|---|
Melting Point | Not specifically listed |
Boiling Point | Not specifically listed |
Solubility | Soluble in organic solvents |
3,7-Dimethylbenzo[d]oxazol-2(3H)-one has several significant applications in scientific research:
The benzoxazolone core serves as the foundational structure for 3,7-dimethylbenzo[d]oxazol-2(3H)-one. Two predominant synthetic routes dominate its formation: thermal cyclization and catalytic cyclodehydration. The classical approach employs 2-amino-4-methylphenol (or derivatives) condensed with urea or carbonyl sources at 145–150°C, yielding the benzoxazolone scaffold via intramolecular cyclization. This method generates the unsubstituted benzoxazolone, which undergoes subsequent N-methylation to install the 3-methyl group [5].
Alternative catalytic strategies utilize polyphosphoric acid (PPA) or Burgess reagent to accelerate cyclodehydration of N-(2-hydroxyphenyl)carboxamide precursors. These conditions enhance reaction efficiency, reducing cyclization temperatures to 80–100°C and improving yields from ~65% (thermal) to >85%. Notably, enzymatic pathways inspired by natural oxazole biosynthesis involve heterocyclization of N-acylated serines/threonines, though these biological routes remain less feasible for large-scale synthesis [5].
Table 1: Cyclization Methods for Benzoxazolone Core Synthesis
Precursor | Reagent/Conditions | Temperature (°C) | Yield (%) | Advantages |
---|---|---|---|---|
2-Amino-4-methylphenol + urea | Thermal, 8–12 h | 145–150 | 60–65 | No catalyst required |
N-(3-Methyl-2-hydroxyphenyl)acetamide | PPA, 2–4 h | 100 | 85–90 | Faster, higher yield |
N-Acyl-2-aminophenol | Burgess reagent, CH₂Cl₂ | 25 | 80–88 | Ambient temperature |
Electrosynthesis (ES) provides a reagent-free strategy for oxidizing intermediates in benzoxazole synthesis, aligning with green chemistry principles. By leveraging electrons as redox agents, ES eliminates stoichiometric chemical oxidants (e.g., N-bromosuccinimide or DDQ) traditionally required for dehydrogenative cyclization or N-oxidation. In a representative setup, an undivided electrochemical cell with a graphite anode and platinum cathode facilitates the oxidation of N-aryl amide precursors at controlled potentials (+1.2–1.5 V vs. SCE) [10].
Key operational parameters include:
These conditions enable the one-pot formation of the oxazolone ring while suppressing over-oxidation by-products. ES mimics cytochrome P450-mediated metabolism, particularly in generating reactive quinone-imine intermediates analogous to drug metabolites. This approach achieves atom economies >85% and reduces waste by ~40% compared to chemical oxidation [10].
Figure 2: Proposed Electrosynthesis Mechanism for Oxazolone Formation
Anodic Oxidation: [Precursor] → [Precursor]⁺• + e⁻ Cyclization: [Precursor]⁺• → Cyclized Radical⁺ Deprotonation/Oxidation: Cyclized Radical⁺ → 3,7-Dimethylbenzoxazolone + H⁺
Installing methyl groups at the C7 and N3 positions demands precision to avoid O-methylation or C-ring over-alkylation. Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) enable regioselective N-methylation using dimethyl sulfate (DMS) under mild conditions (60°C, aqueous NaOH). This system achieves >95% N- vs. O-methylation selectivity due to preferential quaternary ammonium ion-pairing with the oxazolone nitrogen [5].
For C7-methylation, Lewis acid catalysts (e.g., AlCl₃ or ZnCl₂) direct electrophilic substitution. When paired with methyl halides or methanol, these catalysts enhance para-selectivity relative to the oxazolone oxygen, yielding the 7-methyl isomer with regioselectivity >15:1 (7- vs 5-methyl). Advanced catalysts include heteropoly acids (e.g., H₃PW₁₂O₄₀), which tolerate the oxazolone’s electrophilic carbonyl and operate at 80–100°C with conversions exceeding 90% [5] [10].
Table 2: Catalytic Methylation Systems
Site | Substrate | Catalyst | Methyl Source | Conditions | Selectivity/Yield |
---|---|---|---|---|---|
N3 | Benzoxazol-2-one | TBAB (5 mol%) | (CH₃O)₂SO₂ | NaOH (aq), 60°C, 2 h | >95% N-methylation, 88% yield |
C7 | 3-Methylbenzoxazol-2-one | AlCl₃ (10 mol%) | CH₃I | DMF, 100°C, 4 h | 15:1 (C7:C5), 85% yield |
C7 | 3-Methylbenzoxazol-2-one | H₃PW₁₂O₄₀ (2 mol%) | CH₃OH | Toluene, 80°C, 3 h | >20:1 (C7:C5), 90% yield |
Continuous flow reactors address limitations of batch synthesis (e.g., thermal inhomogeneity, scale-up inefficiencies) in producing 3,7-dimethylbenzoxazolone. Key configurations include:
Flow systems enhance heat/mass transfer, enabling precise temperature control (±2°C vs. ±15°C in batch) during exothermic cyclizations. This suppresses decarboxylation and dimerization by-products, improving isolated yields to >92%. Industrial implementations demonstrate 10–30× productivity increases over batch processes, with outputs scaling to >100 kg/day using reactor volumes <50 L. Automation via computer-aided design (CAD) and 3D-printed reactors further optimizes parameters like mixing efficiency and residence time distribution [8] [5].
Table 3: Flow vs. Batch Synthesis Performance
Parameter | Batch Reactor | Continuous Flow Reactor | Improvement |
---|---|---|---|
Cyclization time | 8–12 h | 10–15 min | 50× faster |
Temperature control | ±15°C | ±2°C | Enhanced selectivity |
By-product formation | 8–12% | <2% | Higher purity |
Daily output | 5 kg (100 L reactor) | 100 kg (50 L reactor) | 20× productivity |
Energy consumption | 25 kWh/kg | 8 kWh/kg | 68% reduction |
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